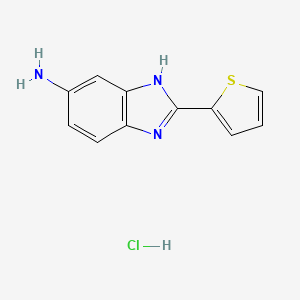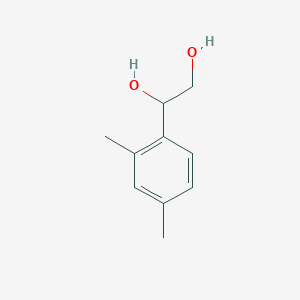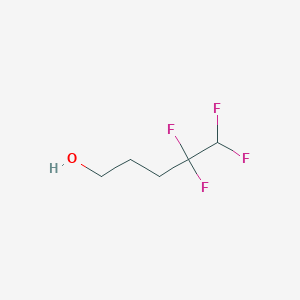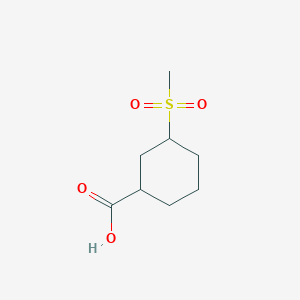
2-Chloro-6-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride typically involves the fluorination of the corresponding sulfonyl chloride. One common method is the reaction of 2-Chloro-6-methylbenzene-1-sulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfur tetrafluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring
Applications De Recherche Scientifique
2-Chloro-6-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Medicinal Chemistry: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is used in the preparation of functional materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. The compound can target specific enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylbenzene-1-sulfonyl fluoride: Similar structure with the chlorine atom at the 2-position and the methyl group at the 5-position.
2-Chloro-6-methylbenzene-1-sulfonyl chloride: The sulfonyl chloride analog of the compound.
Uniqueness
2-Chloro-6-methylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride analog. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
432-22-4 |
|---|---|
Formule moléculaire |
C7H6ClFO2S |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-chloro-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 |
Clé InChI |
JFPGTYVBZNNIIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)




![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)

![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
